molecular formula C13H21NO B1656427 Azepan-1-yl(cyclohex-3-en-1-yl)methanone CAS No. 52736-59-1

Azepan-1-yl(cyclohex-3-en-1-yl)methanone

Cat. No.: B1656427
CAS No.: 52736-59-1
M. Wt: 207.31 g/mol
InChI Key: FKSRKZXBQQILCD-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclohex-3-en-1-yl)methanone is a ketone derivative featuring a seven-membered azepane ring attached via a carbonyl group to a cyclohexene moiety.

Properties

CAS No.

52736-59-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

azepan-1-yl(cyclohex-3-en-1-yl)methanone

InChI

InChI=1S/C13H21NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-4,12H,1-2,5-11H2

InChI Key

FKSRKZXBQQILCD-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2CCC=CC2

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCC=CC2

Other CAS No.

52736-59-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Azepan-1-yl(cyclohex-3-en-1-yl)methanone vs. Trifluoromethyl-Substituted Analogs

Derivatives such as (trans-3,4-dimethyl-6-(trifluoromethyl)cyclohex-3-en-1-yl)(phenyl)methanone (III.45a) and (trans-3-methyl-6-(trifluoromethyl)cyclohex-3-en-1-yl)(phenyl)methanone (III.45m) share the cyclohexene-ketone core but incorporate electron-withdrawing trifluoromethyl (CF₃) and aryl groups. These substitutions enhance thermal stability and alter electronic properties, as evidenced by IR peaks at 1681–1683 cm⁻¹ (C=O stretching) and 2251 cm⁻¹ (C≡C in precursors) . In contrast, the absence of CF₃ in the target compound may reduce electrophilicity, impacting reactivity in catalytic or synthetic applications .

Azepan-1-yl vs. Morpholinoethyl Groups

In cannabinoid analogs, replacing morpholinoethyl side chains (e.g., in aminoalkylindoles) with cyclic amines like azepane can modulate receptor binding. Studies show that side-chain length and rigidity critically influence CB1 receptor affinity: optimal activity requires 4–6 carbon chains, whereas shorter chains reduce potency . The azepane ring’s larger size and flexibility compared to morpholine may alter binding kinetics or selectivity, though direct data for the target compound is lacking.

Heterocyclic Variations

Compounds like azepan-1-yl-(5-cyclohexyl-thiophen-3-yl)-methanone (CAS 1160720-42-2) introduce thiophene rings, which confer π-conjugation and alter solubility (molecular weight: 291.458 g/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IR (C=O, cm⁻¹) Synthesis Yield
This compound C₁₃H₁₉NO 205.30 Azepane, cyclohexene ~1680 (est.) Not reported
(III.45m) C₁₄H₁₃F₃O 254.09 CF₃, phenyl 1683 70%
Azepan-1-yl-(5-cyclohexyl-thiophen-3-yl)-methanone C₁₇H₂₅NOS 291.46 Thiophene, cyclohexyl Not reported Not reported
1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one C₁₃H₁₉NO₂ 221.29 Oxo group, methyl Not reported Not reported

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